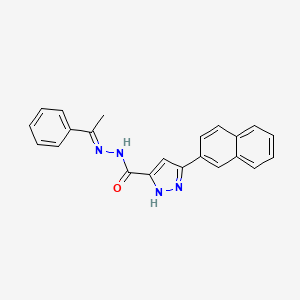
2-(2-fluorophenyl)-2,3-dihydro-1H-perimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenyl)-2,3-dihydro-1H-perimidine is an organic compound that belongs to the class of perimidines It features a fluorophenyl group attached to a dihydroperimidine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-fluorophenyl)-2,3-dihydro-1H-perimidine typically involves the reaction of 2-fluorobenzaldehyde with 1,8-diaminonaphthalene under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired perimidine structure.
Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as Lewis acids can further enhance the reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the dihydroperimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Oxidized perimidine derivatives.
Reduction: Reduced perimidine derivatives.
Substitution: Substituted perimidine derivatives with various functional groups.
科学的研究の応用
2-(2-Fluorophenyl)-2,3-dihydro-1H-perimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-fluorophenyl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dihydroperimidine core can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
類似化合物との比較
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.
2-Fluoromethamphetamine: A stimulant drug with a fluorophenyl group.
2-Fluorophenylpyrrolidine: An intermediate used in organic synthesis.
Uniqueness: 2-(2-Fluorophenyl)-2,3-dihydro-1H-perimidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group with a dihydroperimidine core sets it apart from other fluorinated compounds, making it a valuable molecule for various research applications.
特性
分子式 |
C17H13FN2 |
|---|---|
分子量 |
264.30 g/mol |
IUPAC名 |
2-(2-fluorophenyl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C17H13FN2/c18-13-8-2-1-7-12(13)17-19-14-9-3-5-11-6-4-10-15(20-17)16(11)14/h1-10,17,19-20H |
InChIキー |
UMOLDPXDZAIHME-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B11985817.png)



![Methyl 3-[(2,3-dichlorophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11985837.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11985849.png)
![11-(undecylamino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11985853.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11985866.png)



![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11985894.png)

![N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11985899.png)
